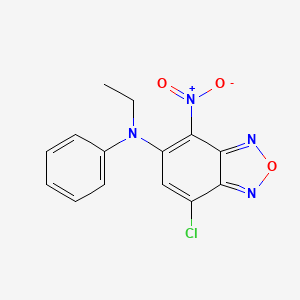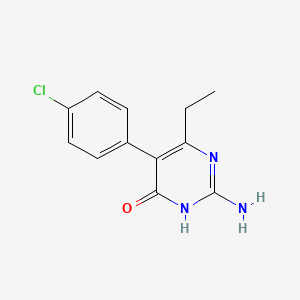![molecular formula C12H11N7O B12918158 3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one CAS No. 56742-19-9](/img/structure/B12918158.png)
3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a diaminopyrimidine moiety, making it a subject of study for its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazinone core, followed by the introduction of the diaminopyrimidine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. Purification processes, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzotriazinone core.
Reduction: Reduction reactions can alter the pyrimidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Glutaminase Inhibitor, Compound 968: A benzophenanthridinone compound with similar inhibitory properties.
Methylammonium Lead Halide: A compound with a perovskite structure used in solar cells.
Uniqueness
3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one is unique due to its specific combination of a benzotriazinone core and a diaminopyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
56742-19-9 |
|---|---|
分子式 |
C12H11N7O |
分子量 |
269.26 g/mol |
IUPAC名 |
3-[(2,4-diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H11N7O/c13-10-7(5-15-12(14)16-10)6-19-11(20)8-3-1-2-4-9(8)17-18-19/h1-5H,6H2,(H4,13,14,15,16) |
InChIキー |
QOWIAVATQZMSOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


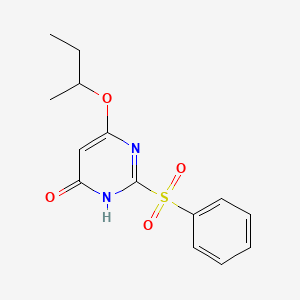
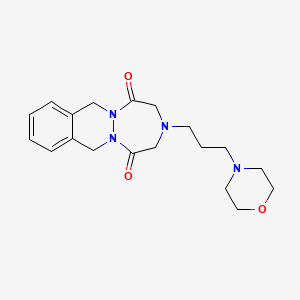
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
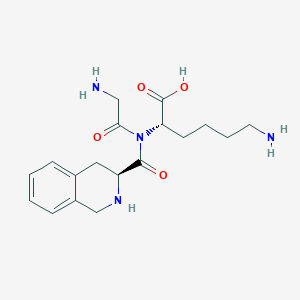
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)

![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)

